molecular formula C22H21N3O2 B5106557 N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methyl-4-nitroaniline

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methyl-4-nitroaniline

Cat. No.: B5106557
M. Wt: 359.4 g/mol
InChI Key: CJJSRCCCFLTHTF-UHFFFAOYSA-N
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Description

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methyl-4-nitroaniline, also known as C70H63N5O2, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of carbazole-based compounds, which have been shown to possess a wide range of biological activities. In

Mechanism of Action

The mechanism of action of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methyl-4-nitroaniline is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of DNA synthesis, the induction of apoptosis, and the modulation of immune responses. This compound has been shown to interact with various cellular targets, including DNA, enzymes, and receptors, to exert its biological effects.
Biochemical and Physiological Effects:
This compound has been shown to exert a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and modulate immune responses. In addition, this compound has been shown to have anti-viral activity against HIV-1 and other viruses.

Advantages and Limitations for Lab Experiments

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methyl-4-nitroaniline has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has been shown to possess a wide range of biological activities, making it a versatile tool for scientific research. However, there are also limitations to its use. This compound has not been extensively studied in vivo, and its toxicity profile is not well understood. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methyl-4-nitroaniline. One area of research is the development of more potent analogs of this compound for use in cancer therapy. Another area of research is the investigation of the mechanism of action of this compound, which may provide insights into its biological effects. In addition, the study of the toxicity profile of this compound is important for its potential use in clinical applications. Finally, the development of new synthetic methods for the production of this compound may improve its yield and purity.

Synthesis Methods

The synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methyl-4-nitroaniline involves the reaction of 9-ethylcarbazole with 2-methyl-4-nitroaniline in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution and oxidation, to yield the final product. The synthesis of this compound has been optimized over the years to improve the yield and purity of the product.

Scientific Research Applications

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methyl-4-nitroaniline has been shown to possess a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. This compound has been studied extensively for its potential use in cancer therapy, where it has been shown to induce apoptosis in cancer cells and inhibit tumor growth. It has also been investigated for its anti-inflammatory properties, where it has been shown to inhibit the production of pro-inflammatory cytokines. In addition, this compound has been shown to possess anti-viral activity against HIV-1 and other viruses.

Properties

IUPAC Name

N-[(9-ethylcarbazol-3-yl)methyl]-2-methyl-4-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-3-24-21-7-5-4-6-18(21)19-13-16(8-11-22(19)24)14-23-20-10-9-17(25(26)27)12-15(20)2/h4-13,23H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJSRCCCFLTHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNC3=C(C=C(C=C3)[N+](=O)[O-])C)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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